molecular formula C22H19ClN2O3 B11678100 N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide

N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide

Cat. No.: B11678100
M. Wt: 394.8 g/mol
InChI Key: PBGLIUOCXGOQFP-UHFFFAOYSA-N
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Description

N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, an amino group, and a methoxybenzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chloroaniline with benzoyl chloride to form an intermediate, which is then reacted with 4-methoxybenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide
  • N-{1-[(3-bromophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide
  • N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-ethoxybenzamide

Uniqueness

N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interaction with biological targets, setting it apart from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

N-[1-(3-chloroanilino)-2-oxo-2-phenylethyl]-4-methoxybenzamide

InChI

InChI=1S/C22H19ClN2O3/c1-28-19-12-10-16(11-13-19)22(27)25-21(20(26)15-6-3-2-4-7-15)24-18-9-5-8-17(23)14-18/h2-14,21,24H,1H3,(H,25,27)

InChI Key

PBGLIUOCXGOQFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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